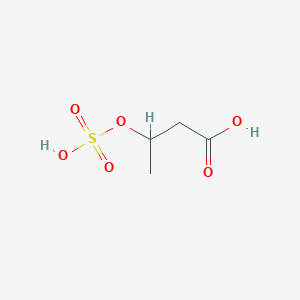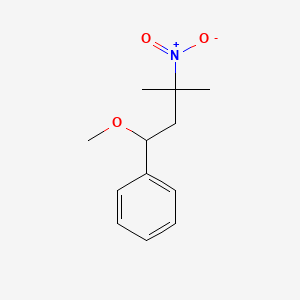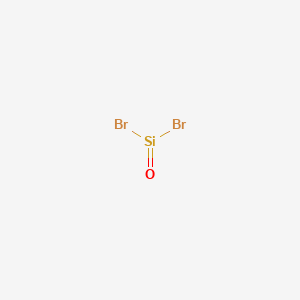![molecular formula C10H10N2O B14430050 9-Methoxy-5H-pyrido[2,3-c]azepine CAS No. 81675-05-0](/img/structure/B14430050.png)
9-Methoxy-5H-pyrido[2,3-c]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methoxy-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines It is characterized by a seven-membered ring containing one nitrogen atom and a methoxy group at the ninth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5H-pyrido[2,3-c]azepine typically involves the photo-induced ring expansion of azido(methoxy)quinolines. For instance, the ring expansion of 8-azidoquinoline in methanol-potassium methoxide can yield this compound . The presence of a methoxy group at the sixth position significantly enhances the yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
9-Methoxy-5H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
9-Methoxy-5H-pyrido[2,3-c]azepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Methoxy-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells . This property makes it a promising candidate for photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
5H-Pyrido[3,2-c]azepine: Similar in structure but lacks the methoxy group.
9-Methoxy-5-(methylthio)-5H-pyrido[3,2-c]azepine: Contains a methylthio group instead of a methoxy group.
Uniqueness
9-Methoxy-5H-pyrido[2,3-c]azepine is unique due to its methoxy group, which enhances its chemical reactivity and potential applications. The presence of the methoxy group also influences its biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
81675-05-0 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
9-methoxy-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-9-8(4-2-6-11-9)5-3-7-12-10/h2-4,6-7H,5H2,1H3 |
Clave InChI |
MWBHPNHKIUZNIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CCC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)


![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)

![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

